molecular formula C12H14N2O B13260881 3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]pyridine

3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]pyridine

Cat. No.: B13260881
M. Wt: 202.25 g/mol
InChI Key: XCAAVVAIEWAPMA-UHFFFAOYSA-N
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Description

3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]pyridine is an organic compound that features a pyridine ring fused with a pyrrole ring, with a methoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]pyridine typically involves the reaction of pyridine derivatives with pyrrole derivatives under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds between the pyridine and pyrrole rings . The reaction conditions often include the use of boronic acids or esters, bases, and solvents such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine or pyrrole derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(2-Methoxyethyl)-1H-pyrazol-3-yl]pyridine
  • 1H-pyrrolo[2,3-b]pyridine derivatives

Uniqueness

3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]pyridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

3-[1-(2-methoxyethyl)pyrrol-2-yl]pyridine

InChI

InChI=1S/C12H14N2O/c1-15-9-8-14-7-3-5-12(14)11-4-2-6-13-10-11/h2-7,10H,8-9H2,1H3

InChI Key

XCAAVVAIEWAPMA-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC=C1C2=CN=CC=C2

Origin of Product

United States

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